molecular formula C12H7F2N3O B14560342 3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-03-9

3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14560342
CAS No.: 61963-03-9
M. Wt: 247.20 g/mol
InChI Key: FPBIUGZGAQFZSN-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

CAS No.

61963-03-9

Molecular Formula

C12H7F2N3O

Molecular Weight

247.20 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H7F2N3O/c13-7-3-4-8(14)10(6-7)17-11-9(16-12(17)18)2-1-5-15-11/h1-6H,(H,16,18)

InChI Key

FPBIUGZGAQFZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2,3-diamine with phosphoryl chloride (POCl3), followed by amidation with sodium amide (NaNH2) . This process yields the desired imidazo-pyridine structure with the difluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazo-pyridine ring system, potentially altering its biological activity.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development.

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